Computational Physicochemical Differentiation: XLogP3, Hydrogen Bond Acceptor Count, and Rotatable Bond Profile vs. Non-Methoxylated Analog
The target compound exhibits a computed XLogP3 of 3.3, compared to 3.0 for the non-methoxylated analog N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5), representing a +0.3 log unit increase in lipophilicity attributable to the 2-methoxy substituent [1][2]. The target compound also possesses 4 hydrogen bond acceptors (vs. 3 for the non-methoxylated analog) and 4 rotatable bonds (vs. 3), indicating greater conformational flexibility and hydrogen-bonding capacity [1][2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBA count, Rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; HBA = 4; Rotatable bonds = 4; MW = 324.4 g/mol |
| Comparator Or Baseline | N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5): XLogP3 = 3.0; HBA = 3; Rotatable bonds = 3; MW = 294.36 g/mol |
| Quantified Difference | ΔXLogP3 = +0.3; ΔHBA = +1; ΔRotatable bonds = +1; ΔMW = +30.04 g/mol |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms in PubChem (2021 release) |
Why This Matters
A +0.3 log unit increase in XLogP3 predicts enhanced membrane permeability, which may translate to improved oral bioavailability or cell-based assay performance compared to the non-methoxylated analog.
- [1] PubChem Compound Summary CID 7080249, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 7080249, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5). National Center for Biotechnology Information. View Source
